molecular formula C17H21NO5 B5437869 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID

2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID

Cat. No.: B5437869
M. Wt: 319.4 g/mol
InChI Key: RRTLWVNESVIBJO-UHFFFAOYSA-N
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Description

2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Properties

IUPAC Name

2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-4-10-7-14(20)23-16-11(10)5-6-13(19)12(16)8-18-15(9(2)3)17(21)22/h5-7,9,15,18-19H,4,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTLWVNESVIBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a series of reactions involving various organic halides to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and other procedures that are environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLBUTANOIC ACID apart from these similar compounds is its unique structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

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